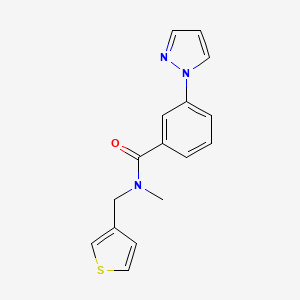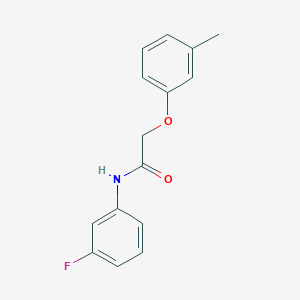![molecular formula C21H26F3N3O B5558806 2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)
2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol involves multi-step chemical reactions. These compounds are synthesized to evaluate their pharmacological properties, including antimicrobial and antimycobacterial activities. For example, novel triazines and quinolines have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi. These synthesis processes typically involve nucleophilic substitution reactions and are characterized by the use of IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and CHN analysis for structural elucidation (Patel et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within this category is complex, incorporating multiple rings and functional groups. The presence of the piperazine ring offers flexibility in chemical reactions, allowing for various substitutions that can modify the molecule's chemical properties and biological activity. The trifluoromethyl group attached to the quinoline ring enhances the molecule's lipophilicity, potentially affecting its biological activity and pharmacokinetic properties.
Chemical Reactions and Properties
The chemical reactions involving these compounds are diverse, including cyclocondensation, nucleophilic substitution, and cyclization-alkoxycarbonylation reactions. These reactions are crucial for modifying the molecule's structure to enhance its biological activity or to investigate its chemical properties further. The compounds exhibit antimicrobial and antimycobacterial activities, highlighting their potential as therapeutic agents. The reactions are facilitated by various catalysts and conditions, demonstrating the compounds' reactivity and the potential for further chemical modifications (Rajkumar et al., 2014).
科学的研究の応用
Palladium(II) Complexes Synthesis
The reaction of [Pd(CH3CN)2Cl2] with certain ligands, including N-cyclopentyl substituted compounds, results in bidentate (NN') PdCl2 complexes. These complexes exhibit significant catalytic activity for the polymerization of methyl methacrylate (MMA), highlighting their potential in catalysis and polymer chemistry (Sung-Hoon Kim et al., 2014).
Fluoroquinolonecarboxylic Acid Synthesis
The synthesis of fluoroquinolonecarboxylic acid, a compound with potent antibacterial activity both in vivo and in vitro, involves a series of reactions including the use of N-(ethoxycarbonyl)piperazine. This process underscores the importance of such chemical structures in the development of new antibacterial agents (T. Ishizaki et al., 1985).
Enantioseparation of Anti-HIV Quinolone Derivatives
The enantioseparation of several 6-desfluoroquinolones was successfully achieved using polysaccharide-based stationary phases. This study indicates the potential application of such compounds in the treatment of HIV, emphasizing the importance of stereochemistry in pharmaceutical applications (B. Natalini et al., 2011).
Bacterial Topoisomerase Inhibitors
Quinolone and pyridone derivatives are explored as bacterial topoisomerase inhibitors, with a focus on structure-activity relationships. This research is crucial for developing new antibiotics to combat resistant bacterial strains (L. Mitscher, 2005).
Multidentate Bifunctional Organic Ligand Synthesis
The synthesis of di-N,N'-(2-cyano-2-oximinoacetyl)piperazine, a new multidentate bifunctional organic ligand, demonstrates its potential as a versatile building block for coordination and supramolecular chemistry. This highlights the compound's application in the creation of complex molecular architectures (C. Cheadle et al., 2013).
特性
IUPAC Name |
2-[1-cyclopentyl-4-[8-(trifluoromethyl)quinolin-4-yl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3O/c22-21(23,24)18-7-3-6-17-19(8-10-25-20(17)18)26-11-12-27(15-4-1-2-5-15)16(14-26)9-13-28/h3,6-8,10,15-16,28H,1-2,4-5,9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKORVOSMIFUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)C3=C4C=CC=C(C4=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-Cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)
![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)
![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)
![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)
![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)
![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
